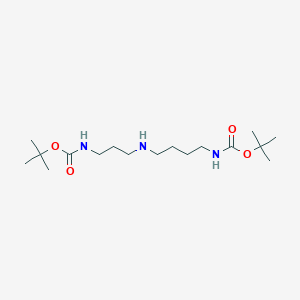
N1,N3-DiBoc-spermidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N3-DiBoc-spermidine is a chemical compound with the molecular formula C17H35N3O4 . It has a molecular weight of 345.48 .
Synthesis Analysis
The synthesis of spermidine, from which N1,N3-DiBoc-spermidine is derived, can be achieved through a novel efficient whole-cell biocatalytic method . This method involves co-expressing homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) in an engineered Escherichia coli with an NADPH self-sufficient cycle .Chemical Reactions Analysis
The reaction for the synthesis of N1,N3-DiBoc-spermidine involves the addition of a solution of 2-(Boc-oxyimino)-2-phenylacetonitrile to a solution of spermidine in tetrahydrofuran at 0°C . The reaction mixture is stirred at 0°C for 1 hour, after which the solvent is evaporated under vacuum .Physical And Chemical Properties Analysis
N1,N3-DiBoc-spermidine has a number of physical and chemical properties. It has a molecular weight of 345.48 and a molecular formula of C17H35N3O4 . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Ocular Diseases
Spermidine, which includes N1,N3-DiBoc-spermidine, has shown potential in treating various ocular diseases . It has been found to have a protective role in ocular diseases such as glaucoma, optic nerve injury, age-related macular degeneration (AMD), cataracts, dry eye syndrome, and bacterial keratitis . It also has the potential to become a potent biomarker to predict keratoconus (KC), cataracts, uveitis, glaucoma, proliferative diabetic retinopathy (PDR), proliferative vitreoretinopathy (PVR), and retinopathy of prematurity (ROP) .
Anti-Aging
Spermidine is well-known as an anti-aging agent and exerts several protective effects . Numerous studies on human and animal models have shown it to delay the aging of the whole organism and extend the median lifespan .
Cognitive Function Improvement
In the central nervous system, spermidine improved cognitive function in diabetic murine and drosophila aging models . It also ameliorated neuron injury in an ischemic preconditioned murine model .
Cardiovascular Health
In the cardiovascular system, spermidine controls high blood pressure and prevents heart failure in murine and human beings .
Immune System Regulation
In the immune system, spermidine helps to maintain mucosal homeostasis of the intestine, which is under excessive inflammation .
Cancer Prevention and Treatment
Spermidine has been found to reduce the growth of transplantable tumors, stimulate anticancer immune surveillance in combination with chemotherapy, and suppress tumorigenesis induced by chemical insults in mice .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJAYGNJQNIACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)
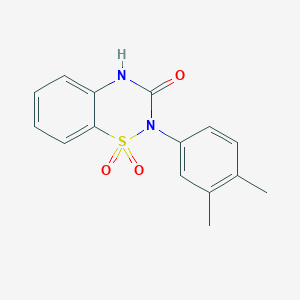
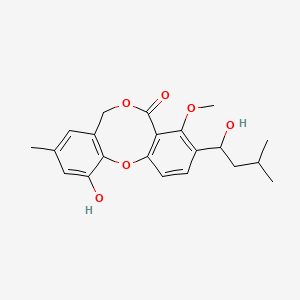
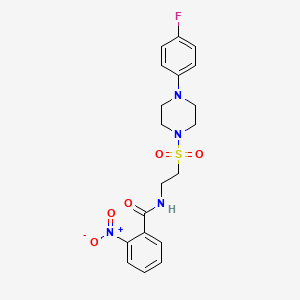
![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)
![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)
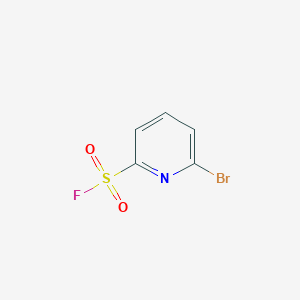
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2611811.png)
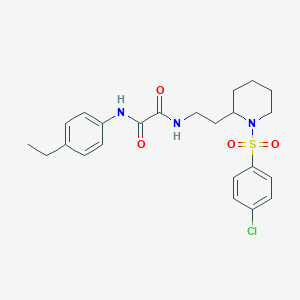
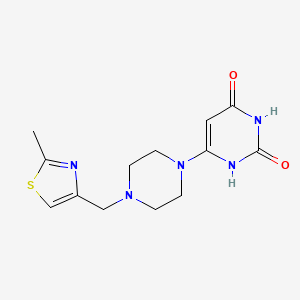
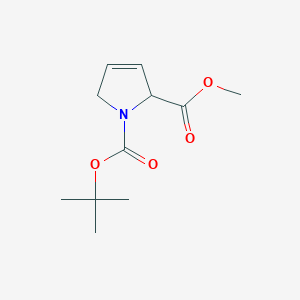
![methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2611818.png)